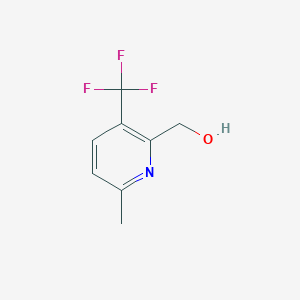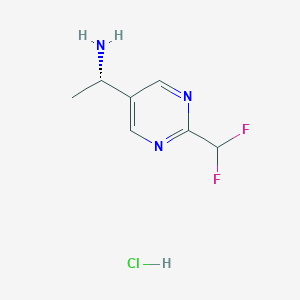
(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a difluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethyl group through a halogenation reaction. The ethanamine moiety is then attached via a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine oxides, while reduction can produce various ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The compound’s ability to inhibit or activate these targets underlies its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride
- (S)-1-(2-(Chloromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride
- (S)-1-(2-(Bromomethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride
Uniqueness
Compared to its analogs, (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride exhibits unique properties due to the presence of the difluoromethyl group. This group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H10ClF2N3 |
|---|---|
Molekulargewicht |
209.62 g/mol |
IUPAC-Name |
(1S)-1-[2-(difluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9F2N3.ClH/c1-4(10)5-2-11-7(6(8)9)12-3-5;/h2-4,6H,10H2,1H3;1H/t4-;/m0./s1 |
InChI-Schlüssel |
XYAUDYRKUIUKOF-WCCKRBBISA-N |
Isomerische SMILES |
C[C@@H](C1=CN=C(N=C1)C(F)F)N.Cl |
Kanonische SMILES |
CC(C1=CN=C(N=C1)C(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


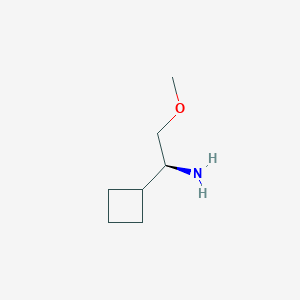
![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)

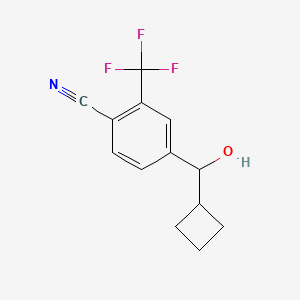
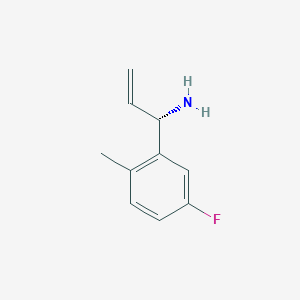
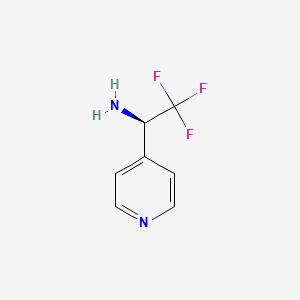

![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)
